4-Bromo-2-isobutoxypyridine

Description

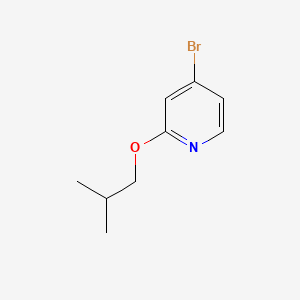

4-Bromo-2-isobutoxypyridine (CAS: 1353980-28-5) is a brominated pyridine derivative functionalized with an isobutoxy group at the 2-position. This compound is structurally characterized by a pyridine ring substituted with a bromine atom at position 4 and an isobutoxy (–OCH2CH(CH3)2) group at position 2. The isobutoxy substituent introduces steric bulk and electron-donating effects, influencing the compound’s reactivity and physicochemical properties. It is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, where its bromine atom serves as a handle for further functionalization via cross-coupling reactions .

Properties

IUPAC Name |

4-bromo-2-(2-methylpropoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-7(2)6-12-9-5-8(10)3-4-11-9/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGVWECKFKGJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744865 | |

| Record name | 4-Bromo-2-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289132-07-5 | |

| Record name | 4-Bromo-2-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isobutoxypyridine typically involves the bromination of 2-isobutoxypyridine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the fourth position. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-isobutoxypyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Aldehydes, carboxylic acids, or ketones.

Reduction: Piperidine derivatives.

Scientific Research Applications

4-Bromo-2-isobutoxypyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

Material Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-2-isobutoxypyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom and isobutoxy group can interact with the target molecules through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Research Findings and Trends

- Reactivity Studies : Electron-donating groups (e.g., isobutoxy) accelerate Suzuki-Miyaura couplings of 4-bromopyridines compared to electron-withdrawing substituents .

- Crystal Packing : Hydrogen bonding in 5-bromo-2-chloropyrimidin-4-amine () suggests similar bromopyridines may form stable supramolecular networks, influencing solid-state properties .

- Thermal Stability : Bromine substituents generally enhance thermal stability, as seen in 5-bromo-2,4-dihydroxypyrimidine (mp 193–196°C; ) .

Biological Activity

4-Bromo-2-isobutoxypyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Pharmacological Activity

1. Anti-inflammatory Effects:

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant anti-inflammatory properties. A study highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition were reported to be in the low micromolar range, suggesting potent anti-inflammatory activity comparable to established drugs like celecoxib .

2. Anticancer Activity:

The compound has been investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs). FGFRs are implicated in various cancers, and inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. The mechanism involves binding to the ATP-binding site of the kinase domain, thereby blocking downstream signaling pathways essential for tumor growth .

Case Studies

- In Vitro Studies on COX Inhibition:

A comparative analysis was conducted on several pyridine derivatives, including this compound. The results demonstrated that this compound exhibited notable COX-2 inhibitory activity with an IC50 value of approximately 0.04 μM, which is comparable to celecoxib (IC50 = 0.04 μM) and indicates its potential as an anti-inflammatory agent .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 5.46 | 0.78 | 7.23 |

| Celecoxib | 5.46 | 0.78 | 7.23 |

- Anticancer Mechanism Exploration:

In studies focusing on cancer cell lines, this compound was shown to significantly inhibit cell growth through FGFR pathway modulation. This effect was quantified using cell viability assays, revealing a reduction in proliferation rates by over 60% at concentrations above 10 μM .

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Kinase Activity: By targeting FGFRs, the compound disrupts essential signaling pathways that promote cancer cell survival and proliferation.

- Reduction of Pro-inflammatory Mediators: Through COX inhibition, it decreases the synthesis of prostaglandins involved in inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.